molecular formula C43H51N3O11 B12414336 Rifaximin-d6

Rifaximin-d6

Cat. No.: B12414336
M. Wt: 791.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-AGFYBHHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifaximin involves the reaction between rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, a fermentation product from the microorganism Amycolatopsis mediterranei . The process includes reacting fortimicin O with excessive 2-amino-4-picolyl for 20-24 hours at 35-45°C using ethanol as a solvent. Anhydrous potassium carbonate is then added, followed by crystallization and filtration to obtain the final product .

Industrial Production Methods

The industrial production of rifaximin is based on the same synthetic route but optimized for large-scale manufacturing. The process is designed to be efficient, environmentally friendly, and cost-effective, with high yield and low consumption of reagents .

Chemical Reactions Analysis

Types of Reactions

Rifaximin-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Rifaximin-d6 is compared with other similar compounds, such as:

This compound is unique due to its nonsystemic nature, minimal absorption, and targeted action within the gastrointestinal tract, making it suitable for treating localized infections with fewer side effects .

Properties

Molecular Formula

C43H51N3O11

Molecular Weight

791.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D

InChI Key

NZCRJKRKKOLAOJ-AGFYBHHASA-N

Isomeric SMILES

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Origin of Product

United States

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